(5E)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one
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Overview
Description
(5E)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family This compound is characterized by its complex structure, which includes a thiazole ring, a phenylamino group, and a dichlorobenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one typically involves multiple steps. One common method includes the condensation of 2-(2,4-dichlorobenzyl)oxybenzaldehyde with 2-aminothiazole in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound has been studied for its potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and proteins makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of polymers and resins.
Mechanism of Action
The mechanism of action of (5E)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorobenzylidene)hydrazinecarbothioamide: Shares the dichlorobenzylidene moiety.
2-Phenylamino-1,3-thiazole: Contains the phenylamino-thiazole core structure.
Benzylidene-2-aminothiazole: Similar thiazole-based structure.
Uniqueness
(5E)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one is unique due to the presence of both the dichlorobenzylidene and phenylamino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H16Cl2N2O2S |
---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
(5E)-5-[[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H16Cl2N2O2S/c24-17-11-10-16(19(25)13-17)14-29-20-9-5-4-6-15(20)12-21-22(28)27-23(30-21)26-18-7-2-1-3-8-18/h1-13H,14H2,(H,26,27,28)/b21-12+ |
InChI Key |
VCFBALKDOFPCIR-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=CC=C3OCC4=C(C=C(C=C4)Cl)Cl)/S2 |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=CC=C3OCC4=C(C=C(C=C4)Cl)Cl)S2 |
Origin of Product |
United States |
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